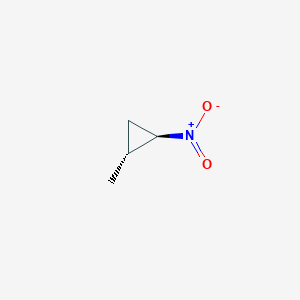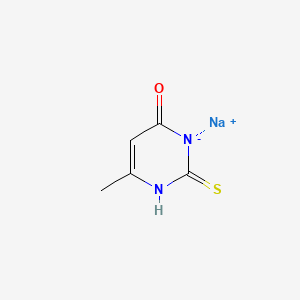
Europium--palladium (1/3)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Europium–palladium (1/3) is a compound formed by the combination of europium and palladium in a 1:3 ratio. Europium is a rare earth element known for its luminescent properties, while palladium is a transition metal widely used in catalysis. The combination of these two elements results in a compound with unique properties that make it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of europium–palladium (1/3) typically involves the reaction of europium and palladium salts under controlled conditions. One common method is the reduction of europium(III) chloride with palladium(II) chloride in the presence of a reducing agent such as hydrogen gas. The reaction is carried out at elevated temperatures to ensure complete reduction and formation of the desired compound.
Industrial Production Methods: In industrial settings, the production of europium–palladium (1/3) may involve more scalable methods such as solid-state reactions or chemical vapor deposition. These methods allow for the production of larger quantities of the compound with high purity and consistency.
Analyse Chemischer Reaktionen
Types of Reactions: Europium–palladium (1/3) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. The compound’s reactivity is influenced by the presence of both europium and palladium, which can participate in different types of chemical transformations.
Common Reagents and Conditions: Common reagents used in reactions involving europium–palladium (1/3) include oxidizing agents such as oxygen or hydrogen peroxide, reducing agents like hydrogen gas, and various organic ligands for substitution reactions. The reaction conditions typically involve controlled temperatures and pressures to ensure the desired outcome.
Major Products Formed: The major products formed from reactions involving europium–palladium (1/3) depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield europium oxide and palladium oxide, while reduction reactions can produce metallic europium and palladium.
Wissenschaftliche Forschungsanwendungen
Europium–palladium (1/3) has a wide range of scientific research applications due to its unique properties. In chemistry, it is used as a catalyst in various organic reactions, including cross-coupling reactions and hydrogenation processes . In biology, the compound’s luminescent properties make it valuable for imaging and diagnostic applications . In medicine, europium–palladium (1/3) is being explored for its potential use in targeted drug delivery systems and as a contrast agent in magnetic resonance imaging (MRI) . In industry, the compound is used in the production of advanced materials and electronic devices .
Wirkmechanismus
The mechanism of action of europium–palladium (1/3) involves the interaction of europium and palladium with various molecular targets and pathways. In catalytic reactions, palladium acts as the active site for the reaction, facilitating the formation and breaking of chemical bonds. Europium’s luminescent properties are utilized in imaging applications, where the compound emits light upon excitation, allowing for the visualization of biological structures and processes .
Vergleich Mit ähnlichen Verbindungen
Europium–palladium (1/3) can be compared with other similar compounds, such as europium oxide and palladium chloride. While europium oxide is primarily used for its luminescent properties, palladium chloride is widely used as a catalyst in organic synthesis. The combination of europium and palladium in europium–palladium (1/3) provides a unique set of properties that are not present in the individual components .
List of Similar Compounds:- Europium oxide (Eu2O3)
- Palladium chloride (PdCl2)
- Europium sulfide (EuS)
- Palladium acetate (Pd(OAc)2)
Conclusion
Europium–palladium (1/3) is a compound with unique properties that make it valuable in various scientific and industrial applications. Its preparation involves controlled reactions of europium and palladium salts, and it undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s applications range from catalysis and imaging to advanced materials and electronic devices, making it a versatile and important compound in modern science and technology.
Eigenschaften
CAS-Nummer |
12159-78-3 |
|---|---|
Molekularformel |
EuPd3 |
Molekulargewicht |
471.2 g/mol |
IUPAC-Name |
europium;palladium |
InChI |
InChI=1S/Eu.3Pd |
InChI-Schlüssel |
BXQRMUFAZPSBHY-UHFFFAOYSA-N |
Kanonische SMILES |
[Pd].[Pd].[Pd].[Eu] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


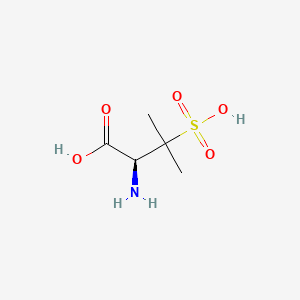
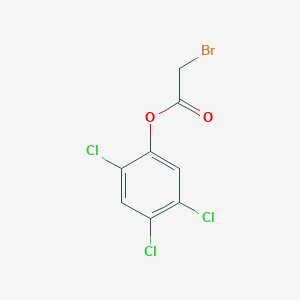
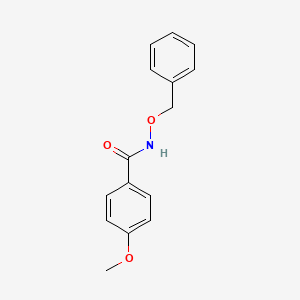
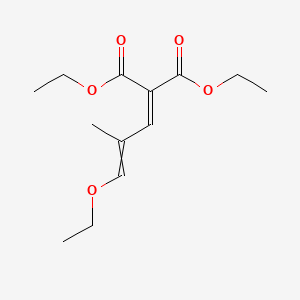
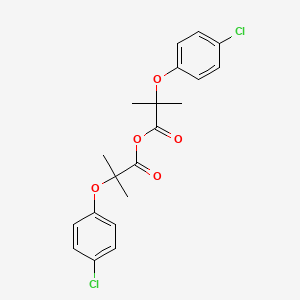
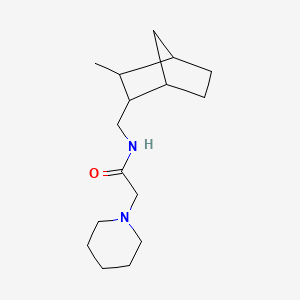
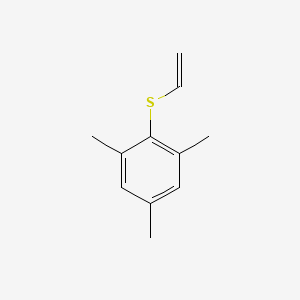
![(E)-2-methyl-N-[(E)-2-methylpropylideneamino]propan-1-imine](/img/structure/B14713862.png)
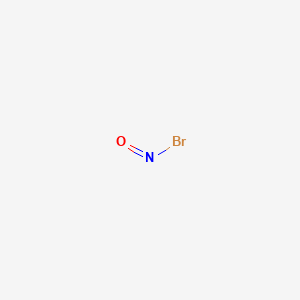
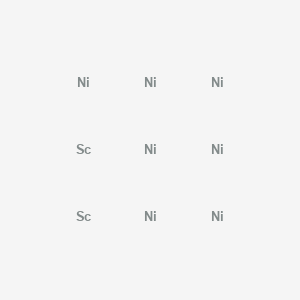

![2'-Methylspiro[cyclopentane-1,3'-indole]](/img/structure/B14713883.png)
